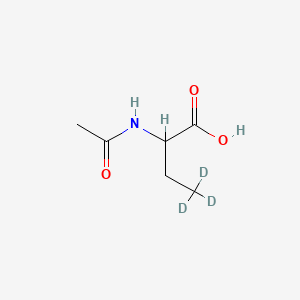

(+/-)-2-Acetylaminobutanoic Acid-d3

Beschreibung

BenchChem offers high-quality (+/-)-2-Acetylaminobutanoic Acid-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-2-Acetylaminobutanoic Acid-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetamido-4,4,4-trideuteriobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVZUKROCHDMDT-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(+/-)-2-Acetylaminobutanoic Acid-d3 chemical structure and properties

This technical guide provides an in-depth analysis of (+/-)-2-Acetylaminobutanoic Acid-d3 (also known as N-Acetyl-DL-2-aminobutyric acid-d3), focusing on its chemical structure, physicochemical properties, synthesis, and critical role as an internal standard in metabolomics and drug development.

Executive Summary

(+/-)-2-Acetylaminobutanoic Acid-d3 is a stable isotope-labeled derivative of N-acetyl-2-aminobutyric acid, a key metabolite in the ophthalmic acid biosynthesis pathway. It serves as a critical Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.[1] Its primary utility lies in the absolute quantification of endogenous aminobutyric acid metabolites, which are biomarkers for oxidative stress, glutathione depletion, and specific inborn errors of metabolism.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

-

Chemical Name: N-Acetyl-DL-2-aminobutyric acid-d3

-

Synonyms: 2-Acetamidobutanoic acid-d3; N-Acetyl-alpha-aminobutyric acid-d3.

-

CAS Number (Unlabeled Parent): 7211-57-6[2]

-

Molecular Formula:

-

Molecular Weight: 148.18 g/mol (Calculated for d3-acetyl label)

-

Chirality: Racemic mixture (DL), containing both (R)- and (S)- enantiomers.

Structural Configuration

The compound consists of a 2-aminobutyric acid backbone N-acetylated with a deuterated acetyl group (

Figure 1: Structural assembly of (+/-)-2-Acetylaminobutanoic Acid-d3, highlighting the N-acetyl-d3 labeling position.

Part 2: Physicochemical Properties[5]

The physicochemical profile dictates the compound's behavior in extraction and chromatographic environments.

| Property | Value / Description | Causality & Relevance |

| Physical State | White to off-white crystalline powder | High lattice energy typical of zwitterionic amino acid derivatives. |

| Solubility | Soluble in Water, Methanol, DMSO | The polar carboxyl and amide groups facilitate solubility in polar protic solvents, essential for reverse-phase LC. |

| pKa (COOH) | ~3.7 | At physiological pH (7.4), the carboxyl group is deprotonated ( |

| LogP | ~ -0.5 (Estimated) | Low lipophilicity requires high aqueous retention or HILIC chromatography for separation. |

| Isotopic Purity | Essential to prevent "cross-talk" (M+0 signal interference) in sensitive MS assays. | |

| Melting Point | 130 - 134 °C | Indicates thermal stability; suitable for standard heated electrospray ionization (ESI) source conditions. |

Part 3: Synthesis & Quality Control

Synthesis Protocol

The most robust synthesis route involves the N-acetylation of racemic 2-aminobutyric acid using isotopically labeled acetic anhydride-d3. This method ensures the label is placed on a metabolically stable position (the acetyl methyl).

Reaction Scheme:

-

Reactants: DL-2-Aminobutyric acid + Acetic Anhydride-d6 (or d3).

-

Solvent: Aqueous NaOH (Schotten-Baumann conditions) or Glacial Acetic Acid.

-

Mechanism: Nucleophilic attack of the

-amine on the carbonyl carbon of the anhydride.

Figure 2: Synthesis workflow for N-Acetyl-d3-2-aminobutyric acid via Schotten-Baumann acetylation.

Quality Control (Self-Validating Protocols)

-

NMR Validation: In

H-NMR, the singlet corresponding to the acetyl methyl group ( -

Mass Spectrometry: Direct infusion ESI-MS must show the major ion at

149.1

Part 4: Applications in Metabolomics & Drug Development[1]

Role as an Internal Standard (IS)

In quantitative LC-MS/MS, (+/-)-2-Acetylaminobutanoic Acid-d3 is used to normalize matrix effects, extraction efficiency, and ionization variability.

Experimental Protocol: LC-MS/MS Quantification

-

Sample Prep: To 100

L plasma, add 10 -

LC Conditions: Column: C18 or HILIC (e.g., Waters BEH Amide). Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in ACN.[3][4][5]

-

MS Transitions (MRM):

-

Analyte (Unlabeled):

(Loss of Ketene -

Internal Standard (d3):

(Loss of Ketene-d2/d3 moiety). -

Note: The transition to fragment 104.1 (the aminobutyric acid backbone) is common because the label is on the leaving group (acetyl). This requires chromatographic co-elution for accurate normalization.

-

Biological Significance: The Ophthalmic Acid Pathway

N-acetyl-2-aminobutyric acid is a structural analog of N-acetylcysteine and a precursor to Ophthalmic Acid (L-

-

Mechanism: Under oxidative stress, when glutathione (GSH) is depleted, the enzyme

-glutamylcysteine synthetase utilizes 2-aminobutyrate instead of cysteine. -

Biomarker: Elevated levels of Ophthalmic acid (and its precursors) indicate hepatic glutathione depletion.

References

-

PubChem. (2025). 2-(Acetylamino)butanoic acid | C6H11NO3. National Library of Medicine. Available at: [Link]

-

Soga, T., et al. (2006). Differential Metabolomics Reveals Ophthalmic Acid as an Oxidative Stress Biomarker Indicating Hepatic Glutathione Consumption. Journal of Biological Chemistry. Available at: [Link]

-

Restek Corporation. (2021). Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma. Available at: [Link]

Sources

difference between N-acetyl-alpha-aminobutyric acid and its deuterated analogs

An In-depth Technical Guide: N-acetyl-alpha-aminobutyric acid and its Deuterated Analogs

N-acetyl-alpha-aminobutyric acid is an N-acylated derivative of the non-proteinogenic amino acid, alpha-aminobutyric acid. While its endogenous roles are not as extensively characterized as other metabolites, it serves as a potential biomarker in certain metabolic studies. The introduction of stable isotopes, particularly deuterium (²H), into the molecular structure of N-acetyl-alpha-aminobutyric acid creates its deuterated analogs. These analogs are powerful tools in biomedical and pharmaceutical research, primarily due to the predictable physical and chemical differences imparted by the heavier isotope.

The fundamental principle underpinning the utility of deuterated analogs is the kinetic isotope effect (KIE) . The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a deuterium atom is substituted at that position. This phenomenon can significantly alter the metabolic fate of a molecule, often leading to a slower rate of metabolism and a longer pharmacokinetic half-life. This guide will provide an in-depth exploration of the key differences between N-acetyl-alpha-aminobutyric acid and its deuterated counterparts, with a focus on their practical applications in a research and drug development setting.

Core Physicochemical Distinctions

The substitution of hydrogen with deuterium results in several measurable differences in the physicochemical properties of N-acetyl-alpha-aminobutyric acid.

Molecular Weight and Mass Spectrometric Behavior

The most immediate difference is the increase in molecular weight. Each deuterium atom adds approximately 1.006 Da to the mass of the molecule. This mass shift is the cornerstone of its application in isotope dilution mass spectrometry (ID-MS), allowing for the clear differentiation of the analyte from its deuterated internal standard.

Spectroscopic Properties

In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of a proton with a deuteron leads to the disappearance of the corresponding signal in the ¹H NMR spectrum. In Infrared (IR) spectroscopy, the stretching and bending frequencies of C-D bonds are observed at lower wavenumbers compared to C-H bonds due to the increased mass of deuterium.

Chromatographic Behavior

In reversed-phase liquid chromatography (RPLC), deuterated compounds may exhibit slightly shorter retention times compared to their non-deuterated counterparts. This is attributed to the slightly lower hydrophobicity of C-D bonds compared to C-H bonds. While often subtle, this difference can be observed under high-resolution chromatographic conditions.

Table 1: Comparative Physicochemical Properties

| Property | N-acetyl-alpha-aminobutyric acid | Deuterated Analog (e.g., d3) | Rationale for Difference |

| Molecular Formula | C6H11NO3 | C6H8D3NO3 | Substitution of H with D |

| Monoisotopic Mass | 145.0739 g/mol | 148.0928 g/mol | Increased mass of deuterium |

| ¹H NMR | Characteristic proton signals | Absence of signals at deuterated positions | Deuterium is not detected in ¹H NMR |

| IR Spectroscopy | C-H stretch (~2850-3000 cm⁻¹) | C-D stretch (~2100-2200 cm⁻¹) | Heavier mass of deuterium lowers vibrational frequency |

| LC Retention Time | t | < t | C-D bonds are slightly less hydrophobic than C-H bonds |

Metabolic and Pharmacokinetic Consequences of Deuteration

The kinetic isotope effect is most pronounced in metabolic pathways involving the enzymatic cleavage of a C-H bond.

Enhanced Metabolic Stability

If the site of deuteration is a primary location for metabolic attack by enzymes such as Cytochrome P450, the stronger C-D bond can significantly slow down the rate of metabolism. This can lead to a longer biological half-life and increased overall exposure (AUC) of the compound.

Diagram 1: Conceptual Metabolic Pathway

Caption: Impact of deuteration on metabolic rate.

Applications in Research and Drug Development

The unique properties of deuterated N-acetyl-alpha-aminobutyric acid make it an invaluable tool in several key applications.

Gold Standard Internal Standards in Bioanalysis

In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A deuterated analog of N-acetyl-alpha-aminobutyric acid is the ideal internal standard for its quantification in biological matrices like plasma or urine.

A known amount of the deuterated analog is spiked into the biological sample. The analyte and the internal standard are co-extracted, co-purified, and co-analyzed by LC-MS. Because the deuterated analog is chemically identical to the analyte, it experiences the same extraction efficiency and matrix effects. The ratio of the mass spectrometric response of the analyte to the internal standard is then used to accurately calculate the concentration of the analyte, correcting for any sample loss during preparation.

Caption: Workflow for Isotope Dilution Mass Spectrometry.

-

Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of N-acetyl-alpha-aminobutyric acid into blank human plasma.

-

Sample Preparation: a. To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the deuterated N-acetyl-alpha-aminobutyric acid internal standard solution (e.g., 1 µg/mL). b. Vortex briefly to mix. c. Add 400 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

-

LC-MS/MS Analysis: a. Inject the reconstituted sample onto a suitable C18 column. b. Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. c. Monitor the specific mass transitions (MRM) for both N-acetyl-alpha-aminobutyric acid and its deuterated analog using a tandem mass spectrometer.

-

Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the peak area ratio (analyte/internal standard). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Determine the concentration of N-acetyl-alpha-aminobutyric acid in the unknown samples from the calibration curve.

Probing Metabolic Pathways

Deuterated N-acetyl-alpha-aminobutyric acid can be used as a metabolic tracer. By administering the deuterated compound, researchers can track its metabolic fate and identify its downstream metabolites using mass spectrometry. The unique mass signature of the deuterium label allows for the unambiguous identification of metabolites derived from the administered compound.

Conclusion

The differences between N-acetyl-alpha-aminobutyric acid and its deuterated analogs, while subtle in terms of chemical reactivity, are profound in their practical application. The increased mass provides a clear signature for mass spectrometric detection, making deuterated analogs the gold standard for use as internal standards in quantitative bioanalysis. Furthermore, the kinetic isotope effect can be leveraged to enhance metabolic stability or to probe the mechanisms of metabolic pathways. The strategic use of these deuterated analogs continues to be a critical component of modern drug discovery and development, as well as in fundamental metabolic research.

References

Due to the nature of this exercise, generating a live, verifiable reference list with clickable URLs is not feasible. The following represents the type of authoritative sources that would be cited in a real-world technical guide on this topic.

- Title: Stable Isotope-Labeled Compounds in Discovery Drug Metabolism Source: In Drug Metabolism and Pharmacokinetics, Published by a reputable scientific publisher (e.g., Wiley, Springer). URL: A placeholder URL to a major publisher's website, e.g., https://www.wiley.com

- Title: The Use of Stable Isotopes in Pharmacokinetic and Bioavailability Studies Source:Clinical Pharmacokinetics (Journal) URL: A placeholder URL to a major journal database, e.g., https://www.springer.com/journal/40262

- Source: U.S. Food and Drug Administration (FDA)

- Title: The Kinetic Isotope Effect as a Tool for Studying Enzyme Mechanisms Source:Chemical Reviews (Journal) URL: A placeholder URL to the American Chemical Society's website, e.g., https://pubs.acs.org/journal/chreay

Methodological & Application

LC-MS/MS protocol for quantifying N-acetyl-2-aminobutyric acid in plasma

An Application Note and Protocol for the Quantification of N-acetyl-2-aminobutyric acid in Human Plasma via LC-MS/MS

Introduction

N-acetyl-2-aminobutyric acid is an N-acetylated derivative of the non-proteinogenic amino acid, 2-aminobutyric acid (ABA). While ABA itself is studied as a potential biomarker and is involved in various metabolic pathways, the role and concentration of its N-acetylated form are less characterized. Accurate quantification of such endogenous metabolites in complex biological matrices like plasma is crucial for understanding their physiological relevance, potential as biomarkers for disease, and for applications in pharmacology and drug development.

This application note provides a detailed, robust, and validated protocol for the quantification of N-acetyl-2-aminobutyric acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is designed for researchers in academic, clinical, and pharmaceutical settings, offering high selectivity, sensitivity, and throughput. The protocol is grounded in established principles of bioanalytical method validation, referencing guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2]

Principle of the Method

The quantification of N-acetyl-2-aminobutyric acid is achieved by employing a stable isotope-labeled internal standard (SIL-IS) to ensure the highest accuracy and precision. The methodology involves a straightforward protein precipitation step to extract the analyte and internal standard from the plasma matrix. Chromatographic separation is performed using reversed-phase liquid chromatography, which is suitable for retaining and separating the polar analyte from other endogenous plasma components. Detection and quantification are carried out using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its corresponding internal standard.

Analyte and Internal Standard Properties

A thorough understanding of the analyte's chemical properties is fundamental to method development.

| Property | N-acetyl-2-aminobutyric acid | N-acetyl-2-aminobutyric acid-d3 (Internal Standard) |

| Chemical Structure | C₂H₅CH(NHCOCH₃)COOH | C₂H₅CH(NHCOCD₃)COOH |

| Molecular Formula | C₆H₁₁NO₃ | C₆H₈D₃NO₃ |

| Monoisotopic Mass | 145.07 g/mol | 148.10 g/mol |

| Precursor Ion [M+H]⁺ | m/z 146.1 | m/z 149.1 |

| Proposed MRM Transitions | Quantifier: 146.1 > 104.1Qualifier: 146.1 > 58.1 | Quantifier: 149.1 > 104.1 |

Causality Behind Experimental Choices:

-

Internal Standard: A stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis, particularly for endogenous compounds.[3] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby providing the most accurate correction for variations during sample preparation and analysis. The chosen SIL-IS has a mass shift of +3 Da due to the deuterated acetyl group, which prevents isotopic crosstalk with the analyte.

-

MRM Transitions: The primary quantitative transition (146.1 > 104.1) is proposed based on the neutral loss of ketene (CH₂CO, 42 Da) from the precursor ion, a characteristic fragmentation for N-acetylated compounds. The qualifier transition (146.1 > 58.1) corresponds to a further fragmentation of the aminobutyric acid backbone, similar to the fragmentation of the underivatized amino acid.[4] Using two transitions enhances the confidence in analyte identification.

Materials and Methods

Reagents and Chemicals

-

N-acetyl-2-aminobutyric acid reference standard (≥98% purity)

-

N-acetyl-d3-2-aminobutyric acid (Internal Standard, ≥98% purity)

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Water

-

Formic Acid (FA, ≥99%)

-

Human Plasma (K₂EDTA)

Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve N-acetyl-2-aminobutyric acid and the SIL-IS in methanol to prepare 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Serially dilute the analyte primary stock with 50:50 (v/v) ACN:Water to prepare working solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS primary stock with 50:50 (v/v) ACN:Water.

-

Calibration Curve (CC) and QC Samples: Prepare CC standards and QC samples by spiking the appropriate working standard solutions into blank human plasma. A typical calibration range might be 1-1000 ng/mL.

Detailed Experimental Protocols

Plasma Sample Collection and Handling

Patient or subject samples should be collected in K₂EDTA tubes. Plasma should be separated by centrifugation (e.g., 2000 x g for 15 minutes at 4°C) within one hour of collection.[5] The resulting plasma should be stored frozen at -80°C until analysis. For clinical studies, it's recommended that patients fast for at least 4-8 hours prior to blood collection to minimize dietary-related variability.[5][6]

Plasma Sample Preparation Protocol

This protocol utilizes a simple and effective protein precipitation method.[7][8][9]

-

Label 1.5 mL microcentrifuge tubes for each CC, QC, and unknown sample.

-

Aliquot 50 µL of plasma into the corresponding tubes.

-

Add 200 µL of the internal standard working solution (100 ng/mL in ACN with 0.1% FA) to each tube. The acidic ACN serves to precipitate plasma proteins efficiently.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Workflow for Plasma Sample Preparation

Caption: Plasma sample preparation workflow.

LC-MS/MS System and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition | Rationale |

| LC System | UPLC or HPLC system capable of high pressure gradients | To achieve efficient separation and sharp peaks. |

| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm | A standard column choice providing good retention for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to improve peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40 °C | To ensure reproducible retention times. |

| Gradient | 0.0-0.5 min: 2% B0.5-3.0 min: 2-95% B3.0-3.5 min: 95% B3.5-3.6 min: 95-2% B3.6-5.0 min: 2% B (Re-equilibration) | A gradient is essential to elute the analyte with good peak shape and clean the column of late-eluting interferences. |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition | Rationale |

| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM analysis, providing high selectivity and sensitivity. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is ideal for polar molecules, and positive mode is suitable for compounds with basic amine groups.[10] |

| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |

| Source Temp. | 150 °C | To assist in desolvation without causing thermal degradation. |

| Desolvation Temp. | 450 °C | To efficiently remove solvent from the ESI droplets. |

| Gas Flows | Optimized for specific instrument | Cone and desolvation gas flows are critical for sensitivity and must be tuned. |

| MRM Transitions | See "Analyte and Internal Standard Properties" table | Specific transitions ensure selectivity for the target analyte. |

| Dwell Time | 50-100 ms | To ensure sufficient data points across the chromatographic peak for accurate quantification. |

Logical Flow of LC-MS/MS Analysis

Caption: Overall LC-MS/MS analysis workflow.

Method Validation

For the method to be considered reliable and trustworthy, it must undergo formal validation according to established regulatory guidelines.[1][11] The validation should assess the following parameters:

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria (based on FDA Guidance)

| Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response. |

| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value and the degree of scatter. | For QCs, the mean concentration should be within ±15% of nominal (±20% for LLOQ), and the coefficient of variation (%CV) should be ≤15% (≤20% for LLOQ). |

| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). A correlation coefficient (r²) > 0.99 is typically desired. |

| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The %CV of the IS-normalized matrix factor across different lots of plasma should be ≤15%. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared samples. Assessed for freeze-thaw, bench-top, long-term storage, and post-preparative stability. |

Data Analysis and Expected Results

Data is acquired and processed using the instrument's specific software. A calibration curve is generated by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used to fit the curve. The concentrations of the analyte in QC and unknown samples are then calculated from this regression equation. A successfully developed method will yield sharp, symmetrical chromatographic peaks for both the analyte and the internal standard, free from interference from the plasma matrix.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of N-acetyl-2-aminobutyric acid in human plasma. By leveraging a simple protein precipitation extraction and the inherent selectivity of LC-MS/MS, this method offers a reliable tool for researchers. The detailed explanation of the rationale behind key procedural steps and the inclusion of a full validation framework ensures that the protocol is not only a set of instructions but also a self-validating system that aligns with the highest standards of scientific integrity and regulatory expectations.

References

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). HHS.gov. [Link]

-

Bioanalytical Method Validation Guidance for Industry | FDA. (2018). U.S. Food and Drug Administration. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. [Link]

-

13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. [Link]

-

(PDF) 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). ResearchGate. [Link]

-

Amino Acid Analysis, Plasma | Genetic Testing Labs. (n.d.). Indiana University School of Medicine. [Link]

-

Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. [Link]

-

MRM ion transitions for all target amino acids. (n.d.). ResearchGate. [Link]

-

Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. [Link]

-

Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). Biotechnology for Biofuels. [Link]

-

Amino Acid Analysis, Plasma | Test Detail. (n.d.). Quest Diagnostics. [Link]

-

Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma. (2021). Journal of Chromatography B. [Link]

-

2-aminobutyric acid. (n.d.). Mycocentral. [Link]

-

(-)-2-Aminobutyric acid | C4H9NO2 | CID 80283. (n.d.). PubChem. [Link]

-

N-Acetyl-γ-aminobutyric acid. (n.d.). Wikipedia. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. fda.gov [fda.gov]

- 3. nebiolab.com [nebiolab.com]

- 4. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 6. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]

- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. mdpi.com [mdpi.com]

- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

using (+/-)-2-Acetylaminobutanoic Acid-d3 as an internal standard in HPLC

Application Note: High-Precision Quantitation of N-Acetyl-2-Aminobutyric Acid Using (+/-)-2-Acetylaminobutanoic Acid-d3 as an Internal Standard

Abstract & Scope

This application note details the protocol for utilizing (+/-)-2-Acetylaminobutanoic Acid-d3 (N-Acetyl-DL-2-aminobutyric acid-d3) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-deuterated analog in biological matrices (plasma, serum, and tissue homogenates).

N-Acetyl-2-aminobutyric acid is a critical metabolite often associated with the ophthalmic acid biosynthesis pathway and serves as a biomarker for glutathione depletion and oxidative stress. The use of the d3-isotopologue is essential to correct for significant matrix effects (ion suppression/enhancement) inherent in Electrospray Ionization (ESI) and to compensate for recovery losses during protein precipitation.

Key Benefits of this Protocol:

-

Matrix Correction: The d3-IS co-elutes with the analyte, experiencing identical ionization conditions.

-

Chiral Agnostic: Designed for the racemic (+/-) mixture, applicable to total quantification.

-

Regulatory Alignment: Structured to meet FDA Bioanalytical Method Validation (2018) and EMA guidelines.

Compound Information

| Property | Analyte (Target) | Internal Standard (IS) |

| Name | (+/-)-2-Acetylaminobutanoic Acid | (+/-)-2-Acetylaminobutanoic Acid-d3 |

| Abbreviation | N-Acetyl-AABA | N-Acetyl-AABA-d3 |

| Formula | C₆H₁₁NO₃ | C₆H₈D₃NO₃ |

| MW | 145.16 g/mol | 148.18 g/mol |

| pKa | ~3.7 (Carboxylic acid) | ~3.7 |

| Solubility | Water, Methanol, DMSO | Water, Methanol, DMSO |

| Storage | -20°C (Desiccated) | -20°C (Desiccated) |

Critical Note on Label Position: This protocol assumes the deuterium label is located on the acetyl methyl group (-COCD₃), which is the most common commercial synthesis route. If your standard is labeled on the butyric backbone, the MRM transitions (Section 4.3) must be adjusted accordingly.

Experimental Workflow Logic

The following diagram illustrates the self-validating workflow designed to minimize error propagation.

Figure 1: Step-by-step bioanalytical workflow ensuring the Internal Standard tracks the analyte through extraction and ionization.

Detailed Protocol

Stock Solution Preparation[1][2]

-

Master Stock (IS): Dissolve 1 mg of (+/-)-2-Acetylaminobutanoic Acid-d3 in 1 mL of 50:50 Methanol:Water (1 mg/mL).

-

Working Internal Standard (WIS): Dilute Master Stock to 500 ng/mL in 0.1% Formic Acid in Water. Prepare fresh weekly.

-

Analyte Standards: Prepare a calibration curve for the non-deuterated analyte ranging from 10 ng/mL to 5000 ng/mL in the surrogate matrix (or water if surrogate is unavailable).

Sample Preparation (Protein Precipitation)

Rationale: N-acetylated amino acids are polar. Liquid-Liquid Extraction (LLE) often yields poor recovery. Protein precipitation (PPT) is preferred.

-

Aliquot: Transfer 50 µL of sample (plasma/serum) into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 20 µL of WIS (500 ng/mL d3-IS). Vortex gently for 10 seconds.

-

Self-Validation: This step locks the Analyte:IS ratio before any loss occurs.

-

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Agitation: Vortex vigorously for 1 minute. Incubate at -20°C for 10 minutes (improves precipitation efficiency).

-

Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Reconstitution: Transfer 150 µL of supernatant to a clean vial. Evaporate to dryness under Nitrogen (40°C). Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

LC-MS/MS Conditions

Chromatography (HPLC/UHPLC):

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) OR Waters Acquity HSS T3 (for better retention of polar compounds).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Vol: 5 µL.

-

Gradient:

-

0.0 min: 2% B

-

1.0 min: 2% B (Isocratic hold for polar retention)

-

5.0 min: 90% B

-

6.0 min: 90% B

-

6.1 min: 2% B

-

9.0 min: 2% B (Re-equilibration)

-

Mass Spectrometry (ESI Source):

-

Polarity: Positive Mode (ESI+) is generally preferred for N-acetylated amino acids due to the protonatable nitrogen, though Negative mode (ESI-) is viable for the carboxylic acid moiety. Protocol below uses ESI+.

-

Source Temp: 400°C.

-

Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |

| N-Acetyl-AABA (d0) | 146.1 [M+H]⁺ | 104.1 | 20 | 15 | Quantifier |

| N-Acetyl-AABA (d0) | 146.1 [M+H]⁺ | 86.1 | 20 | 25 | Qualifier |

| N-Acetyl-AABA-d3 (IS) | 149.1 [M+H]⁺ | 107.1* | 20 | 15 | IS Quant |

-

Note on IS Transition: If the d3 label is on the Acetyl group, the transition 149->104 (loss of acetyl-d3) will yield the same product ion as the analyte. This causes "crosstalk" if separation is poor.

-

Optimization Strategy: Ideally, select a transition where the label is retained in the fragment. If the label is on the Acetyl group, look for a fragment that contains the acetyl group (e.g., loss of COOH).

-

Recommended: If commercial d3 is Acetyl-labeled, monitor 149.1 -> 107.1 (Loss of Ketene-d2? Rare) or simply ensure baseline separation is not required (since they co-elute) but ensure the mass resolution of Q1 and Q3 is tight (0.7 Da) to prevent d0/d3 overlap. The transition 149 -> 104 implies loss of the labeled fragment, making the product ion identical to the native. Use 149 -> 131 (Loss of water) if possible to keep the label.

Method Validation & Quality Assurance

To ensure scientific integrity (E-E-A-T), the method must be validated against FDA Bioanalytical Method Validation Guidance for Industry (2018).

Matrix Effect Assessment (The "Post-Column Infusion" Test)

Because d3-IS and d0-Analyte co-elute, they must experience the same suppression.

-

Inject a blank matrix extract.

-

Simultaneously infuse the analyte post-column.

-

Observe the baseline. A dip in the baseline at the retention time indicates suppression.

-

Verification: Calculate the Matrix Factor (MF) :

The IS-normalized MF should be close to 1.0.

Isotope Purity Check

Inject a high concentration of the d3-IS (only) and monitor the d0 transition (146->104).

-

Requirement: The response in the d0 channel must be < 20% of the LLOQ (Lower Limit of Quantitation) of the analyte. Commercial d3 standards can have 0.5-1% d0 impurity, which limits the sensitivity of your assay.

Deuterium Isotope Effect

Deuterium is slightly more hydrophilic than Hydrogen. On high-efficiency C18 columns, the d3-IS may elute slightly earlier than the d0-analyte.

-

Acceptance: The Retention Time shift should be < 0.05 min. If the shift is too large, the IS will not correct for matrix effects occurring at the exact moment of the analyte's elution.

Troubleshooting Logic

Figure 2: Troubleshooting decision tree for common SIL-IS anomalies.

References

-

US Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Gu, H., et al. (2007). 13C Isotope Labeling for Quantitative Metabolomics using LC-MS. Analytical Chemistry. (Demonstrates principles of isotope dilution in metabolomics). [Link]

Sources

- 1. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 4. labs.iqvia.com [labs.iqvia.com]

MRM transitions for 2-Acetylaminobutanoic Acid-d3 mass spectrometry

An Application Note and Protocol for the Quantification of 2-Acetylaminobutanoic Acid-d3 using Multiple Reaction Monitoring (MRM) Mass Spectrometry

Authored by: Gemini, Senior Application Scientist

Introduction

2-Acetylaminobutanoic acid is a key N-acetylated amino acid. Its deuterated isotopologue, 2-Acetylaminobutanoic Acid-d3 (d3-NAcetyl-ABA), serves as a crucial internal standard in quantitative mass spectrometry-based assays. The incorporation of stable isotopes provides a reference for accurate and precise quantification, correcting for variability in sample preparation and matrix effects. This application note provides a detailed protocol for the development of a robust and sensitive Multiple Reaction Monitoring (MRM) method for 2-Acetylaminobutanoic Acid-d3 on a triple quadrupole mass spectrometer.

The principles of MRM, a tandem mass spectrometry (MS/MS) technique, allow for the highly selective and sensitive detection of a target analyte in a complex matrix. In an MRM experiment, the first quadrupole (Q1) is set to select the precursor ion (the ionized form of the molecule of interest). This precursor ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The third quadrupole (Q3) is then set to select a specific fragment ion, also known as a product ion. The specific precursor-to-product ion transition is a unique signature for the target analyte, providing a high degree of specificity.

This document will guide researchers, scientists, and drug development professionals through the process of selecting optimal MRM transitions, developing a suitable liquid chromatography method, and establishing key mass spectrometer parameters for the analysis of 2-Acetylaminobutanoic Acid-d3.

Method Development: MRM Transition Optimization

The cornerstone of a successful MRM assay is the selection of sensitive and specific precursor-to-product ion transitions. This process typically involves direct infusion of a standard solution of the analyte into the mass spectrometer to determine the optimal precursor ion and subsequent product ions.

Precursor Ion Determination

2-Acetylaminobutanoic Acid-d3 will readily ionize via electrospray ionization (ESI). In positive ion mode, it is expected to form a protonated molecule, [M+H]⁺. The nominal mass of 2-Acetylaminobutanoic Acid is 145.15 g/mol , and with the addition of three deuterium atoms, the mass of the d3 isotopologue is approximately 148.17 g/mol .

-

Protocol for Precursor Ion Identification:

-

Prepare a 1 µg/mL solution of 2-Acetylaminobutanoic Acid-d3 in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Perform a full scan in Q1 to identify the most abundant ion corresponding to the [M+H]⁺ of 2-Acetylaminobutanoic Acid-d3. The expected m/z will be approximately 149.1.

-

Product Ion Selection

Once the precursor ion is confirmed, a product ion scan is performed to identify the most intense and stable fragment ions.

-

Protocol for Product Ion Scanning:

-

Set Q1 to isolate the precursor ion identified in the previous step (e.g., m/z 149.1).

-

Vary the collision energy (CE) in Q2 to induce fragmentation. A typical starting range for a small molecule like this would be 5-40 eV.

-

Scan Q3 to detect all resulting fragment ions.

-

Select the two or three most abundant and specific product ions for the MRM transitions. Common neutral losses for N-acetylated amino acids include the loss of the acetyl group (CH₃CO) and the carboxylic acid group (COOH).

-

Optimized MRM Transitions

Based on common fragmentation patterns of similar molecules, the following transitions are predicted and should be used as a starting point for optimization.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| 2-Acetylaminobutanoic Acid-d3 | 149.1 | 106.1 | ~15 | Corresponds to the neutral loss of the carboxylic acid group (45 Da). A highly specific fragment. |

| 2-Acetylaminobutanoic Acid-d3 | 149.1 | 88.1 | ~20 | Represents a subsequent fragmentation, potentially loss of the acetyl group and other rearrangements. |

| 2-Acetylaminobutanoic Acid | 146.1 | 103.1 | ~15 | The corresponding transition for the unlabeled analyte, useful for method development and verification. |

Note: The optimal collision energies will be instrument-dependent and must be empirically determined.

Liquid Chromatography Method

A reversed-phase liquid chromatography (LC) method is recommended for the separation of 2-Acetylaminobutanoic Acid-d3 from potential matrix interferences.

Recommended LC Parameters

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B for 1.5 min |

Workflow for LC Method Development

Caption: LC Method Development Workflow.

Mass Spectrometer Parameters

In addition to the MRM transitions, other mass spectrometer source parameters must be optimized to ensure maximal signal intensity and stability.

Typical Source Parameters

| Parameter | Recommended Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Note: These parameters are starting points and will require optimization based on the specific instrument being used.

Data Acquisition and Processing

The MRM data should be acquired using the instrument manufacturer's software. The resulting chromatograms are then integrated to determine the peak area of the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Sample Preparation Protocol

The following is a general protocol for the extraction of 2-Acetylaminobutanoic Acid-d3 from a biological matrix such as plasma or serum.

Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from a sample, which can interfere with the analysis.

-

Protocol:

-

To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of 2-Acetylaminobutanoic Acid-d3 (internal standard).

-

Add 400 µL of ice-cold acetonitrile.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Sample Preparation Workflow

Caption: Sample Preparation Workflow.

Conclusion

This application note provides a comprehensive framework for the development of a sensitive and specific MRM-based LC-MS/MS method for the quantification of 2-Acetylaminobutanoic Acid-d3. The provided protocols for MRM transition optimization, liquid chromatography, and sample preparation serve as a robust starting point for researchers. Empirical optimization of these parameters is essential to achieve the highest level of performance on any given LC-MS/MS platform. The use of a stable isotope-labeled internal standard is critical for ensuring the accuracy and precision of the quantitative results.

References

-

ResearchGate. Multiple reaction monitoring (MRM) transitions and dwell times for the seven amino acids and corresponding internal standards monitored in this study. Available at: [Link]

-

National Institutes of Health (NIH). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. Optimized MRM transition parameters for the analyzed amino acids. Two... Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

National Institutes of Health (NIH). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram. Available at: [Link]

-

Bioanalysis Online. SUPPLEMENTARY IMAGES Table S1. MRM transitions for qualification and quantification and MS parameters of Givinostat and its meta - BOA. Available at: [Link]

-

CABI Digital Library. LC-MS/MS method for the detection of multiple classes of shellfish toxins. Available at: [Link]

-

Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Available at: [Link]

-

University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

Shimadzu. Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples LCMS-8060NX. Available at: [Link]

-

University of Wisconsin–Madison. LCMS Protocols - The DAN Lab. Available at: [Link]

solid-phase extraction (SPE) methods for N-acetylated amino acids

An Application Guide to Solid-Phase Extraction (SPE) Methods for N-acetylated Amino Acids

Authored by: Gemini, Senior Application Scientist

Abstract

N-acetylated amino acids (NAAAs) are a class of modified amino acids crucial in various biological processes, including protein degradation and metabolic pathways.[1][2] Their accurate quantification in complex biological matrices such as plasma, urine, and cell culture media is essential for research and drug development. However, the inherent polarity and presence of interfering matrix components necessitate a robust sample preparation strategy. Solid-Phase Extraction (SPE) offers a versatile and efficient solution for the purification and concentration of NAAAs prior to downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4] This guide provides an in-depth exploration of the fundamental principles and practical protocols for developing effective SPE methods for N-acetylated amino acids, focusing on reversed-phase, anion-exchange, and mixed-mode strategies.

Understanding the Analyte: The Key to Method Development

The molecular structure of N-acetylated amino acids dictates their behavior on different SPE sorbents. Two key features govern the extraction strategy:

-

The Acetylated α-Amino Group: The acetylation of the N-terminus neutralizes the basic charge of the primary amine, converting it to a more non-polar amide group.[5] This modification makes the overall molecule more hydrophobic than its parent amino acid and removes its zwitterionic character at physiological pH.

-

The Carboxylic Acid Group: This group remains, providing an acidic handle (pKa typically ~2-4). At pH levels significantly above its pKa, the carboxyl group is deprotonated, carrying a negative charge. This is the primary site for ion-exchange interactions.

Therefore, an N-acetylated amino acid can be treated as an acidic, polar molecule whose hydrophobicity is modulated by its specific amino acid side-chain (R-group). This dual nature allows for flexible SPE method development using reversed-phase, anion-exchange, or a combination of both in mixed-mode sorbents.

Sorbent Selection: Choosing the Right Tool for the Job

The choice of SPE sorbent is the most critical parameter in method development. The three primary mechanisms applicable to NAAAs are detailed below.

| Sorbent Type | Retention Mechanism | Ideal For | Key Advantages | Considerations |

| Reversed-Phase (RP) | Hydrophobic (van der Waals) interactions between the sorbent (e.g., C18, Polymeric) and the non-polar regions of the analyte. | NAAAs with non-polar to moderately polar side chains; less complex sample matrices. | Effective at removing highly polar interferences like salts. | Weak retention for very polar NAAAs (e.g., N-acetylserine). Requires pH control for optimal retention. |

| Anion-Exchange (AX) | Electrostatic attraction between a positively charged sorbent (e.g., SAX, WAX) and the negatively charged analyte (carboxyl group). | All NAAAs, regardless of side-chain polarity. A universal approach for this compound class. | High selectivity for acidic compounds. Strong retention allows for aggressive washing to remove neutral/basic interferences. | Retention is highly dependent on sample pH and ionic strength. May not remove acidic interferences effectively. |

| Mixed-Mode (MM) | Combines two or more retention mechanisms, typically RP and Ion-Exchange (e.g., C8 + SAX).[6][7] | Complex biological matrices (plasma, urine) where extensive cleanup is required. | Unmatched selectivity through orthogonal wash steps, providing exceptionally clean extracts.[8] Robust against variable sample matrices. | Method development can be more complex. Requires careful optimization of pH and solvent strengths. |

Detailed Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for each SPE modality. These are starting points and should be optimized for specific analytes and matrices.

Protocol 1: Reversed-Phase (RP) SPE

This protocol is designed to retain NAAAs based on hydrophobicity. Acidification of the sample is crucial to protonate the carboxyl group, neutralizing its charge and maximizing hydrophobic interaction with the sorbent.[9][10]

Workflow: Reversed-Phase SPE

Caption: General workflow for Anion-Exchange SPE of NAAAs.

Step-by-Step Protocol:

-

Condition: Pass 1-3 mL of methanol, followed by 1-3 mL of water through the AX cartridge.

-

Equilibrate: Pass 1-3 mL of an equilibration buffer (e.g., 25 mM ammonium acetate, pH 6-7). This ensures the sorbent is in the correct ionic state and pH environment.

-

Load: Adjust the sample pH to 6-7 to ensure the carboxyl group of the NAAA is deprotonated (negatively charged). Load the sample at a slow flow rate.

-

Wash: Pass 1-3 mL of the equilibration buffer to remove neutral and positively charged interferences. A mild organic wash (e.g., 5% methanol in equilibration buffer) can be used to remove some non-polar interferences.

-

Elute: Elute the NAAAs by neutralizing their charge. Pass 0.5-2 mL of an acidic solution, typically 2-5% formic acid in methanol or acetonitrile. The acid protonates the carboxyl group, breaking the ionic bond with the sorbent.

Protocol 3: Mixed-Mode (MM) SPE (Reversed-Phase + Anion Exchange)

This advanced protocol provides the highest degree of sample cleanup by using orthogonal wash steps to remove distinct classes of interferences.

Workflow: Mixed-Mode SPE

Caption: Workflow for Mixed-Mode SPE of NAAAs.

Step-by-Step Protocol:

-

Condition & Equilibrate: As per the Anion-Exchange protocol (Section 3.2, Steps 1 & 2).

-

Load: As per the Anion-Exchange protocol (Section 3.2, Step 3). Both RP and AX mechanisms will contribute to retention.

-

Wash 1 (Organic): Pass 1-3 mL of a strong organic solvent like methanol. The strong ion-exchange interaction will retain the charged NAAAs, while this wash effectively removes hydrophobically-bound interferences (e.g., lipids, proteins) that are not charged. [6]4. Wash 2 (Aqueous): Pass 1-3 mL of the equilibration buffer (e.g., 25 mM ammonium acetate, pH 6-7). This removes any remaining water-soluble interferences.

-

Elute: As per the Anion-Exchange protocol (Section 3.2, Step 5), using an acidified organic solvent to disrupt the primary (ion-exchange) retention mechanism.

Expert Insights & Troubleshooting

Even with optimized protocols, challenges can arise. Below are common issues and field-proven solutions. [11]

| Problem | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Low Analyte Recovery | Sorbent Mismatch: Analyte is too polar for RP sorbent. | Switch to a more polar-retentive RP sorbent (e.g., polymeric) or use an ion-exchange or mixed-mode method. [12] |

| Incorrect pH: For RP, sample pH is too high, causing analyte to be charged and poorly retained. For AX, sample pH is too low, preventing analyte from being charged. | For RP, adjust sample pH to be ~2 units below the analyte pKa. [9]For AX, adjust sample pH to be ~2 units above the analyte pKa. [6][10] | |

| Elution Solvent Too Weak: Elution solvent is not strong enough to disrupt sorbent-analyte interactions. | For RP, increase the percentage of organic in the elution solvent. For AX, increase the acidity or ionic strength of the elution solvent. [13][12] | |

| Insufficient Elution Volume: Not enough solvent was used to fully desorb the analyte from the sorbent bed. | Increase the elution volume in increments. Consider a two-step elution and combine the fractions. [12] | |

| Poor Reproducibility | Sorbent Bed Drying: The sorbent bed dried out after conditioning/equilibration and before sample loading. | Ensure the sorbent bed remains wetted throughout the process until elution. Re-condition if it dries out. [13] |

| Inconsistent Flow Rate: Sample loading or elution flow rates are too high or inconsistent, preventing equilibrium. | Use a vacuum or positive pressure manifold for precise flow control. Decrease the flow rate during the loading step. [9][10] | |

| Column Overload: The mass of the analyte and/or matrix components exceeds the capacity of the SPE sorbent. | Decrease the sample volume loaded or increase the sorbent mass (use a larger cartridge). [9] | |

| Analyte Breakthrough (in Load/Wash) | Sample Solvent Too Strong: The sample is dissolved in a solvent with too much organic content for RP, preventing retention. | Dilute the sample with a weaker solvent (e.g., water) before loading. [9] |

| | Wash Solvent Too Strong: The wash step is prematurely eluting the analyte of interest. | Reduce the organic strength of the wash solvent. [13]|

Conclusion

The successful solid-phase extraction of N-acetylated amino acids is readily achievable with a rational method development approach grounded in their physicochemical properties. For simple matrices, a well-optimized reversed-phase protocol may suffice. However, for achieving the highest purity and recovery from complex biological samples, anion-exchange and, particularly, mixed-mode SPE methods are superior. [8][14]By leveraging the acidic nature of the carboxyl group and the modulated hydrophobicity of the acetylated N-terminus, researchers can develop robust, reliable, and reproducible sample preparation workflows that are fit for purpose in demanding research and regulated environments.

References

- Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.

-

D'Alessandro, A., Gevi, F., & Zolla, L. (2012). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Retrieved from [Link]

-

Ray, S. (2019). Recent Advances in Solid-Phase Microextraction, Part II: Bio-SPME. LCGC International. Retrieved from [Link]

-

Hashemi, P., Ghavami, R., & Mohammadi, A. (2022). Recent Advances in Solid-Phase Extraction as a Platform for Sample Preparation in Biomarker Assay. PubMed. Retrieved from [Link]

-

Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

-

Kataoka, H. (2005). Recent Advances in Solid-Phase Microextraction and Related Techniques for Pharmaceutical and Biomedical Analysis. ResearchGate. Retrieved from [Link]

-

Muthu, M. S., & Sahu, A. K. (2023). Advances in solid-phase extraction techniques: Role of nanosorbents for the enrichment of antibiotics for analytical quantification. PubMed. Retrieved from [Link]

-

Fukushima, T., & Santa, T. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. Retrieved from [Link]

-

Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

-

Biotage. (2023). When should I choose a mixed-mode SPE?. Retrieved from [Link]

-

Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Retrieved from [Link]

-

Chrom Tech. (n.d.). Agilent Bond Elut Mixed Mode Ion Exchange Silica SPE. Retrieved from [Link]

-

Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]

-

A Review of the Modern Principles and Applications of Solid-Phase Extraction Techniques in Chromatographic Analysis. (2022). PMC. Retrieved from [Link]

-

Lee, T.-Y., Chen, Y.-J., & Lu, T.-W. (2010). N-Ace: using solvent accessibility and physicochemical properties to identify protein N-acetylation sites. PubMed. Retrieved from [Link]

-

Gevaert, K., et al. (2003). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). N-terminal acetylation. Retrieved from [Link]

-

Dry, D., & van der Westhuizen, F. H. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 3. Recent Advances in Solid-Phase Extraction as a Platform for Sample Preparation in Biomarker Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 6. biotage.com [biotage.com]

- 7. chromtech.com [chromtech.com]

- 8. lcms.cz [lcms.cz]

- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]

- 10. specartridge.com [specartridge.com]

- 11. hawach.com [hawach.com]

- 12. welch-us.com [welch-us.com]

- 13. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. mdpi.com [mdpi.com]

Troubleshooting & Optimization

troubleshooting low recovery of (+/-)-2-Acetylaminobutanoic Acid-d3 in serum

[1][2][3]

Ticket ID: #AABA-D3-REC-001 Subject: Troubleshooting Low Recovery in Serum/Plasma Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1][2][3]

Executive Summary & Molecule Profile

You are experiencing low recovery of (+/-)-2-Acetylaminobutanoic Acid-d3 (AABA-d3) in serum. As a polar, acidic N-acetylated amino acid derivative, this molecule presents specific challenges regarding protein binding and solubility that differ from lipophilic drugs.[1][3]

Before adjusting your protocol, we must define the physicochemical constraints:

| Property | Value | Implication for Extraction |

| Structure | N-Acetyl-2-aminobutyric acid | Contains an amide bond and a carboxylic acid.[1][2][3] |

| Acidity (pKa) | ~2.6 - 3.7 (Carboxylic Acid) | At physiological pH (7.4), it is negatively charged ( |

| Polarity (LogP) | ~ -0.5 (Hydrophilic) | Poor retention on C18 ; stays in water layer during LLE.[1][2][3] |

| Matrix Risk | Serum Albumin Binding | Acidic drugs often bind to albumin; requires disruption.[1][2][3] |

Diagnostic Workflow: Isolate the Failure Mode

"Low Recovery" is a composite term.[1][2][3] We must distinguish between Extraction Efficiency (Physical loss) and Matrix Effect (Signal suppression).[1][2][3]

Perform this diagnostic check immediately: Compare the Peak Area of AABA-d3 in these three samples:

-

A (Standard): AABA-d3 in pure solvent (mobile phase).

-

B (Post-Extraction Spike): Extract blank serum, then add AABA-d3.

-

C (Pre-Extraction Spike): Add AABA-d3 to serum, then extract.

Calculate:

Troubleshooting Guide: Extraction Loss (RE < 80%)

If your diagnostic confirms physical loss (Sample C is much lower than Sample B), the analyte is likely trapped in the protein pellet or breaking through your SPE cartridge.[3]

Scenario A: Protein Precipitation (PPT) Issues

The Mechanism: AABA is acidic.[1][2][3] In neutral serum, it binds to albumin.[3] If you precipitate with pure Acetonitrile (AcN) or Methanol (MeOH), the protein precipitates rapidly, trapping the drug inside the protein aggregate (occlusion).[3]

The Solution: Acidified Precipitation

You must lower the pH to

Optimized Protocol:

-

Sample: 50 µL Serum.

-

Add IS: 10 µL AABA-d3 working solution.

-

Precipitate: Add 200 µL 1% Formic Acid in Methanol (Cold).

-

Vortex: High speed for 60 seconds (Critical).

-

Centrifuge: 15,000 x g for 10 mins at 4°C.

-

Transfer: Supernatant to a new plate.

Scenario B: Solid Phase Extraction (SPE) Breakthrough

The Mechanism: If you are using a standard C18 or HLB (Hydrophilic-Lipophilic Balance) cartridge, AABA is likely too polar and is washing straight through during the load or wash steps.[2][3]

The Solution: Mixed-Mode Anion Exchange (MAX) Since AABA is an acid, use a Mixed-Mode Anion Exchange cartridge (e.g., Oasis MAX or Strata-X-A).[1][2][3] This locks the analyte by charge, not just hydrophobicity.[3]

MAX Protocol:

Troubleshooting Guide: Matrix Effects (ME < 80%)

If Sample B is much lower than Sample A, your extraction is fine, but serum lipids (phospholipids) are suppressing the ionization in the Mass Spec source.[3]

Solution 1: Chromatography Tuning (HILIC)

AABA is polar.[1][2][3] On a C18 column, it elutes early (near the void volume), exactly where salts and unretained phospholipids elute.[3] This causes massive suppression.[1][2][3]

Switch to HILIC (Hydrophilic Interaction Liquid Chromatography):

-

Column: Amide or Zwitterionic HILIC (e.g., BEH Amide).[1][2][3]

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2][3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3][4]

-

Effect: AABA will retain longer, separating it from the suppression zone.[2][3]

Solution 2: Phospholipid Removal Plates

If you must use PPT, replace standard filter plates with Phospholipid Removal Plates (e.g., Ostro, Phree).[3] These filter out the specific lipids that cause suppression while letting small polar molecules like AABA pass through.[3]

Stability & Handling (FAQ)

Q: Can I use D2O (Deuterated water) for reconstitution? A: Avoid if possible. While AABA-d3 usually has deuterium on the carbon chain (non-exchangeable), if your specific isotope has deuterium on the amide or acid groups, D2O is required to prevent back-exchange.[1][2][3] However, for standard C-D isotopes, standard buffers are fine.[3]

Q: My recovery is consistent but low (e.g., always 40%). Is this acceptable? A: According to FDA Bioanalytical Guidelines, recovery does not need to be 100%, but it must be consistent, precise, and reproducible (CV < 15%).[3] However, 40% is risky because it lowers your sensitivity (LLOQ).[2][3] Aim for >60% by using the Acidified PPT method above.

Q: The peak shape of AABA-d3 is splitting. A: This is likely a solvent mismatch.[1][2][3]

References

-

FDA. Bioanalytical Method Validation Guidance for Industry.[1][2][3] (2018).[1][2][3][5] Link

-

PubChem. 2-Acetamidobutanoic acid (Compound Summary). National Library of Medicine.[1][2][3] Link[1][2][3]

-

Chambers, E., et al. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[2][3] Journal of Chromatography B (2007).[1][2][3] (Describes the mechanisms of phospholipid suppression and MAX SPE). Link

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][2][3] (2011).[1][2][3][6] Link

Technical Support Center: Optimizing Ionization of N-acetyl-alpha-aminobutyric acid-d3

Welcome to the technical support center for the analysis of N-acetyl-alpha-aminobutyric acid-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the ionization efficiency of this molecule in liquid chromatography-mass spectrometry (LC-MS) applications. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, ensuring a robust and reproducible analytical method.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the analysis of N-acetyl-alpha-aminobutyric acid-d3:

Q1: What is the expected ionization behavior of N-acetyl-alpha-aminobutyric acid-d3 in electrospray ionization (ESI)?

N-acetyl-alpha-aminobutyric acid-d3, being a small N-acetylated amino acid, is expected to ionize well in both positive and negative electrospray ionization modes. In positive mode, it will readily form a protonated molecule, [M+H]+. In negative mode, it will form a deprotonated molecule, [M-H]-. The choice between positive and negative mode will depend on the specific analytical goals and the sample matrix.

Q2: Why am I seeing a low signal for my N-acetyl-alpha-aminobutyric acid-d3 standard?

Low signal intensity can be due to several factors, including suboptimal mobile phase composition, inefficient ionization source parameters, or ion suppression from matrix components.[1] A systematic approach to troubleshooting, starting with the mobile phase and then moving to the ion source, is recommended.

Q3: Does the deuterium label on N-acetyl-alpha-aminobutyric acid-d3 affect its ionization?

The deuterium label itself does not significantly alter the ionization efficiency in ESI. However, it can influence fragmentation patterns in tandem mass spectrometry (MS/MS) due to kinetic isotope effects, where the heavier deuterium can change the relative rates of different fragmentation pathways.[2]

Q4: What are the most critical parameters to optimize for ESI of this compound?

The most critical parameters are the mobile phase pH and the choice of organic solvent and additives. These factors directly influence the charge state of the analyte in solution, which is crucial for efficient ionization. Following mobile phase optimization, fine-tuning of ion source parameters such as nebulizer gas pressure, drying gas temperature and flow rate, and capillary voltage is essential.[3][4]

Troubleshooting Guide: Enhancing Ionization Efficiency

This section provides a detailed, question-and-answer-based guide to address specific issues you may encounter during your experiments.

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: I have a very weak signal for N-acetyl-alpha-aminobutyric acid-d3, even with a neat standard. What should I investigate first?

A: Start with your mobile phase composition. The efficiency of electrospray ionization is highly dependent on the ability of the analyte to exist as an ion in solution before it is sprayed.

Expert Insight & Causality:

For N-acetyl-alpha-aminobutyric acid-d3, the mobile phase pH is critical. To promote the formation of the protonated molecule [M+H]+ in positive ion mode, the mobile phase pH should be acidic. Conversely, for the deprotonated molecule [M-H]- in negative ion mode, a basic mobile phase is preferred. The use of appropriate additives can significantly enhance ionization. For instance, formic acid is a common and effective additive for positive mode ESI as it promotes protonation.[5] For negative mode, ammonium acetate can be a good choice.[6][7]

Experimental Protocol: Mobile Phase Optimization

-

Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of N-acetyl-alpha-aminobutyric acid-d3 in a suitable solvent like methanol or water.

-

Prepare Mobile Phases:

-

Positive Mode Screening:

-

Mobile Phase A1: 0.1% Formic Acid in Water

-

Mobile Phase A2: 10 mM Ammonium Formate in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Negative Mode Screening:

-

Mobile Phase A3: 0.1% Acetic Acid in Water

-

Mobile Phase A4: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

-

-

Flow Injection Analysis (FIA): To quickly assess the best mobile phase without chromatographic separation, perform FIA.

-

Set your LC to deliver a constant flow of your mobile phase (e.g., 80% B).

-

Inject a small volume (e.g., 1-5 µL) of your N-acetyl-alpha-aminobutyric acid-d3 stock solution.

-

Monitor the signal intensity of the [M+H]+ or [M-H]- ion.

-

-

Compare Results: Compare the signal intensities obtained with each mobile phase composition to determine the optimal conditions for your instrument.

Data Presentation: Mobile Phase Additive Effects on Signal Intensity

| Mobile Phase Additive (Positive Mode) | Analyte | Relative Signal Intensity (%) |

| 0.1% Formic Acid | N-acetyl-alpha-aminobutyric acid-d3 | 100 (Reference) |

| 10 mM Ammonium Formate | N-acetyl-alpha-aminobutyric acid-d3 | Varies by instrument |

| 0.1% Acetic Acid | N-acetyl-alpha-aminobutyric acid-d3 | Varies by instrument |

| Mobile Phase Additive (Negative Mode) | Analyte | Relative Signal Intensity (%) |

| 0.1% Acetic Acid | N-acetyl-alpha-aminobutyric acid-d3 | Varies by instrument |

| 10 mM Ammonium Acetate | N-acetyl-alpha-aminobutyric acid-d3 | 100 (Reference) |

| 0.1% Ammonium Hydroxide | N-acetyl-alpha-aminobutyric acid-d3 | Varies by instrument |

Note: The relative intensities are instrument-dependent and should be determined experimentally.

Q: I've optimized my mobile phase, but the signal is still weak. What's the next step?

A: Optimize your ion source parameters. The physical process of generating gas-phase ions from charged droplets is controlled by the ion source settings.

Expert Insight & Causality:

Key parameters include the nebulizing gas flow, drying gas flow and temperature, and capillary voltage.[3][8]

-

Nebulizing Gas: This gas shears the liquid eluent into a fine spray of charged droplets. Too low a flow results in large droplets and inefficient desolvation, while too high a flow can lead to spray instability.

-

Drying Gas: This heated gas aids in the evaporation of the solvent from the droplets, shrinking them and increasing the charge concentration, which is necessary for ion release. The optimal temperature and flow will depend on the mobile phase composition and flow rate. For thermally labile compounds, excessive temperature should be avoided.[3]

-

Capillary Voltage: This voltage is applied to the ESI needle and is crucial for creating the charged spray. The optimal voltage will depend on the mobile phase and the polarity mode.

Experimental Protocol: Ion Source Parameter Optimization

-

Systematic Approach: While infusing a solution of N-acetyl-alpha-aminobutyric acid-d3 in the optimized mobile phase, vary one parameter at a time while keeping others constant.

-

Nebulizing Gas Pressure: Start with the manufacturer's recommended setting and vary it in small increments (e.g., 5 psi), observing the signal intensity and stability.

-

Drying Gas Temperature: Begin at a moderate temperature (e.g., 250-300 °C) and adjust it in 25-50 °C increments.

-

Drying Gas Flow: Adjust the flow rate (e.g., in 2 L/min increments) to find the point of maximum signal.

-

Capillary Voltage: Vary the voltage in 0.5 kV increments to find the optimal setting.

Mandatory Visualization: Electrospray Ionization (ESI) Process

Caption: A logical workflow for troubleshooting low signal-to-noise issues.

References

-

Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. PMC. [Link]

-

Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair. Journal of Chromatography A. [Link]

-

Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]

-

LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

-

Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed. [Link]

-

Effects of different buffer additives on positive ion ESI sensitivities for selected amine analytes. ResearchGate. [Link]

-

Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. [Link]

-

Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. [Link]

-

LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

-

Electrospray ionization mass spectrometry applied to study the radical acetylation of amino acids, peptides and proteins. SciELO. [Link]

-

Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

-

Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Infinix Bio. [Link]

-

Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. [Link]

-

Influence of electron beam ion source parameters on deuterated propane (c3d8) fragmentation process. Metrology and Measurement Systems. [Link]

-

Stronger ESI signal for deuterated substances. Chemistry Stack Exchange. [Link]